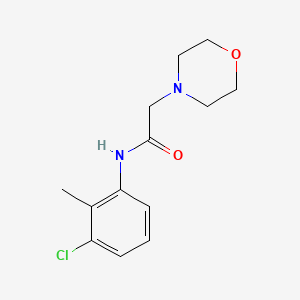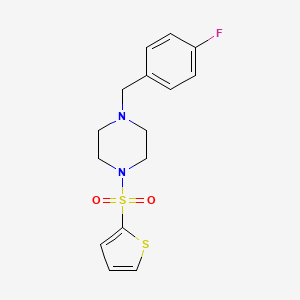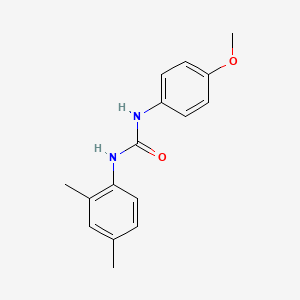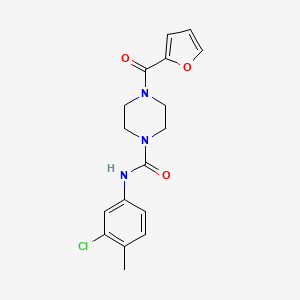
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)acetamide
Description
Synthesis Analysis
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)acetamide involves complex chemical reactions. A key step in the synthesis could involve the reaction of chloral with substituted anilines, leading to the formation of specific imines. Subsequently, these imines react with thioglycolic acid to produce a series of substituted thiazolidin-4-ones, indicating a multifaceted synthetic route that might be applicable to the synthesis of the target compound by analogy (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a morpholine ring and a chloro-methylphenyl group. Studies on similar compounds highlight the role of substituents in stabilizing the molecule and affecting its reactivity. For example, the MLCT (Metal-to-Ligand Charge Transfer) excited states of cuprous bis-phenanthroline compounds demonstrate how molecular structure influences photophysical properties, suggesting that the electronic characteristics of this compound could also be significantly influenced by its specific substituents (Scaltrito et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from its structural components. The presence of the chloro group could make it susceptible to nucleophilic substitution reactions, while the morpholine ring might engage in interactions with electrophiles. Analogous compounds have shown varied reactivity patterns, indicating the potential for complex chemical behavior (Böger et al., 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for understanding the behavior of this compound in different environments. While specific studies on this compound were not found, the analysis of related compounds suggests that physical properties can be significantly affected by molecular structure, particularly by the nature and position of substituents on the aromatic ring and the heterocyclic components (Montaseri & Forbes, 2018).
Chemical Properties Analysis
Chemical properties such as reactivity with various reagents, stability under different conditions, and potential for forming derivatives are essential for a comprehensive understanding of this compound. The analysis of analog compounds provides insights into how structural features influence chemical behavior, suggesting that detailed studies on this compound could reveal unique reactivity patterns and chemical interactions (Stojanovska et al., 2013).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10-11(14)3-2-4-12(10)15-13(17)9-16-5-7-18-8-6-16/h2-4H,5-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZVWXBQUZUCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(methylthio)phenyl]ethanesulfonamide](/img/structure/B4421406.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B4421409.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4421416.png)
![N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421422.png)
![1-allyl-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B4421425.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4421433.png)
![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4421441.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4421452.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4421481.png)
![5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4421483.png)

![1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4421491.png)
